molecular formula C10H11F2NO B7866508 2-(Cyclopropylmethoxy)-3,4-difluoroaniline

2-(Cyclopropylmethoxy)-3,4-difluoroaniline

Cat. No.: B7866508
M. Wt: 199.20 g/mol
InChI Key: FBCGPVDYEKQRKX-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-3,4-difluoroaniline is an organic compound that features a cyclopropylmethoxy group attached to a difluoroaniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the reaction of a boron reagent with a halogenated difluoroaniline under palladium catalysis to form the desired product.

Industrial Production Methods

Industrial production of 2-(Cyclopropylmethoxy)-3,4-difluoroaniline may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-3,4-difluoroaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(Cyclopropylmethoxy)-3,4-difluoroaniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 2-(Cyclopropylmethoxy)-3,4-difluoroaniline exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopropylmethoxy)-3,4-difluoroaniline is unique due to its specific substitution pattern and the presence of both cyclopropylmethoxy and difluoroaniline groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-3,4-difluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO/c11-7-3-4-8(13)10(9(7)12)14-5-6-1-2-6/h3-4,6H,1-2,5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCGPVDYEKQRKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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